Enhanced H3 Receptor Binding Affinity
2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone exhibits potent binding affinity to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, measured via a bioluminescence resonance energy transfer (BRET) assay in HEK293T cells expressing NLuc/GPCR-fused H3R [1]. In direct comparison, the clinically used H3R antagonist/inverse agonist pitolisant (Wakix®) displays a Ki of 6.09 nM in analogous displacement assays [2]. The target compound thus demonstrates a 4.5-fold higher affinity in this in vitro setting, positioning it as a promising starting point for the development of next-generation H3R modulators.
| Evidence Dimension | Binding Affinity (Kd/Ki) to Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Pitolisant, Ki = 6.09 nM |
| Quantified Difference | 4.5-fold lower Kd (higher affinity) |
| Conditions | BRET assay in HEK293T cells transfected with NLuc/GPCR-fused H3R (target) vs. displacement of [3H]RAMHA from human H3R (pitolisant) |
Why This Matters
Superior binding affinity suggests potential for developing more potent H3R-targeted therapeutics with potentially lower effective doses and improved therapeutic windows.
- [1] BindingDB. (2025). BDBM50538677 (CHEMBL4635634). Kd = 1.35 nM for human H3R. Retrieved from https://bindingdb.org View Source
- [2] Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. View Source
